molecular formula C8H8ClNO2 B3296950 Methyl 3-chloro-6-methylpicolinate CAS No. 894074-83-0

Methyl 3-chloro-6-methylpicolinate

Cat. No.: B3296950
CAS No.: 894074-83-0
M. Wt: 185.61 g/mol
InChI Key: XUIMSHWQPOAENN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methylpicolinate (CAS 343781-52-2) is a pyridine derivative with a methyl ester group at the 2-position, a chlorine substituent at the 3-position, and a methyl group at the 6-position. Its molecular formula is C₈H₈ClNO₂, and it has a molecular weight of 185.61 g/mol . This compound is primarily used as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery and development .

Properties

IUPAC Name

methyl 3-chloro-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIMSHWQPOAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189250
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894074-83-0
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894074-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-6-methylpicolinate can be synthesized through several methods. One common approach involves the chlorination of 6-methylpicolinic acid followed by esterification. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The resulting 3-chloro-6-methylpicolinic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Derivatives such as 3-azido-6-methylpicolinate or 3-thio-6-methylpicolinate.

    Oxidation: 3-chloro-6-methylpicolinic acid.

    Reduction: 3-chloro-6-methylpicolinyl alcohol.

Scientific Research Applications

Methyl 3-chloro-6-methylpicolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-methylpicolinate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

Key Properties:

  • Structure : Pyridine ring with substituents at positions 2 (ester), 3 (Cl), and 6 (CH₃).
  • Applications : Serves as a precursor in synthesizing bioactive molecules, agrochemicals, and ligands for metal catalysis .

Comparison with Similar Compounds

The following table summarizes structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications References
Methyl 3-chloro-6-methylpicolinate 343781-52-2 C₈H₈ClNO₂ 3-Cl, 6-CH₃, 2-COOCH₃ 185.61 Pharmaceutical intermediates
Methyl 6-chloro-3-methylpicolinate 850864-54-9 C₈H₈ClNO₂ 6-Cl, 3-CH₃, 2-COOCH₃ (positional isomer) 185.61 Organic synthesis intermediates
Ethyl 3-chloro-6-(trifluoromethyl)picolinate 1214332-53-2 C₉H₇ClF₃NO₂ 3-Cl, 6-CF₃, 2-COOCH₂CH₃ 253.61 Agrochemicals, fluorinated APIs
Methyl 6-amino-3-chloropicolinate 1256835-20-7 C₇H₇ClN₂O₂ 6-NH₂, 3-Cl, 2-COOCH₃ 186.60 Antibiotic and antiviral agents
3-Chloro-6-methylpicolinic acid 894074-82-9 C₇H₆ClNO₂ 3-Cl, 6-CH₃, 2-COOH 171.58 Metal chelators, corrosion inhibitors

Structural and Functional Differences

Positional Isomerism :

  • This compound vs. Methyl 6-chloro-3-methylpicolinate (CAS 850864-54-9): These isomers differ in the positions of the Cl and CH₃ groups. The 3-Cl,6-CH₃ configuration in the former may enhance steric effects in reactions compared to the 6-Cl,3-CH₃ isomer .

Functional Group Variations: Ethyl 3-chloro-6-(trifluoromethyl)picolinate (CAS 1214332-53-2) replaces the methyl group with a trifluoromethyl (CF₃) group, increasing hydrophobicity and metabolic stability, making it suitable for agrochemicals . Methyl 6-amino-3-chloropicolinate (CAS 1256835-20-7) substitutes the 6-CH₃ with an amino (NH₂) group, enabling nucleophilic reactions for antibiotic synthesis .

Ester vs. Carboxylic Acid :

  • 3-Chloro-6-methylpicolinic acid (CAS 894074-82-9) lacks the ester group, making it more polar and suitable for chelation or salt formation .

Physicochemical Properties

  • Boiling Point/Solubility :

    • Methyl esters (e.g., CAS 343781-52-2) are less polar than carboxylic acids (e.g., CAS 894074-82-9), resulting in higher organic solvent solubility .
    • The trifluoromethyl group in CAS 1214332-53-2 enhances lipophilicity, favoring membrane permeability in bioactive molecules .
  • Stability: Compounds with electron-withdrawing groups (e.g., Cl, CF₃) exhibit greater stability under acidic conditions compared to amino-substituted analogs .

Biological Activity

Methyl 3-chloro-6-methylpicolinate is a derivative of picolinic acid, which has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate enzyme activities by binding to their active sites, thereby influencing metabolic pathways. The specific mechanisms can vary based on the derivative's structure and intended application.

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor. For instance, it could inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . Such interactions can lead to altered pharmacokinetics of co-administered drugs, potentially affecting their efficacy and safety.

Biological Applications

  • Medicinal Chemistry : The compound shows promise in drug development, particularly for antimicrobial and anticancer applications. Its derivatives may exhibit significant biological activities against various pathogens and cancer cell lines.
  • Agrochemical Development : this compound is also utilized in the synthesis of agrochemicals, such as herbicides and pesticides, indicating its utility beyond medicinal applications.
  • Cellular Studies : In vitro studies have been conducted to assess the compound's effects on cellular processes, including apoptosis and metabolic regulation. These studies help elucidate the compound's role in cellular signaling pathways .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

The study concluded that structural modifications could enhance its antimicrobial efficacy further.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, with IC50 values indicating effective dose ranges for therapeutic applications.

Treatment Concentration (µM)Cell Viability (%)
1080
2060
5030

These findings support the potential use of this compound in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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